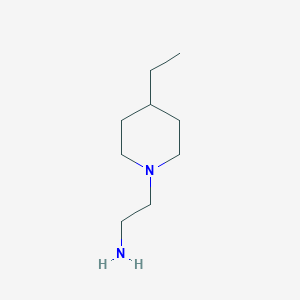

2-(4-Ethylpiperidin-1-yl)ethanamine

Description

Overview of Ethanamine Derivatives in Organic Synthesis

Ethanamine, also known as ethylamine, is a primary amine that serves as a fundamental building block in organic synthesis. The ethanamine moiety consists of an ethyl group attached to an amino group. Derivatives of ethanamine are widely used due to the reactivity of the amino group, which can readily undergo a variety of chemical transformations.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, allowing it to react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. This reactivity is fundamental to the construction of more complex molecules.

Formation of Various Functional Groups: Ethanamine derivatives are precursors to a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines. These transformations are essential steps in the synthesis of many organic compounds.

Role in Biologically Active Molecules: The ethanamine side chain is present in many biologically active molecules, where the amino group can participate in hydrogen bonding and ionic interactions with biological targets such as receptors and enzymes. For instance, the 2-phenethylamine scaffold is a core component of many neurotransmitters and psychoactive compounds.

The table below summarizes the key aspects of ethanamine derivatives in organic synthesis:

Table 2: Role of Ethanamine Derivatives in Synthesis

| Feature | Description |

| Functional Group | Primary amine (or its substituted derivatives) attached to an ethyl group. |

| Key Reactivity | - Acts as a nucleophile in substitution and addition reactions. - Can be readily acylated, alkylated, and sulfonylated. |

| Applications | - Building block for pharmaceuticals, agrochemicals, and polymers. - Used in the synthesis of dyes and corrosion inhibitors. |

| Biological Relevance | The aminoethyl side chain is important for receptor binding and molecular interactions in many bioactive compounds. |

The Compound in Focus: 2-(4-Ethylpiperidin-1-yl)ethanamine

As a specific entity, this compound is primarily available as a research chemical and a building block for chemical synthesis. chemicalbook.combldpharm.com Its structure combines the features of a 4-substituted piperidine (B6355638) with a primary ethanamine, making it a potentially valuable intermediate for the synthesis of more complex molecules with potential biological activities.

The following table details the known properties of this compound:

Table 3: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1177306-60-3 chemicalbook.combldpharm.com |

| Molecular Formula | C9H20N2 chemicalbook.com |

| Molecular Weight | 156.27 g/mol chemicalbook.com |

| Physical Form | Solid chemicalbook.com |

| SMILES String | CCC1CCN(CCN)CC1 |

| InChI Key | IUURUDXVDZPRHL-UHFFFAOYSA-N |

While specific research on the biological activity or detailed synthetic applications of this compound is not readily found in the literature, related structures have been investigated for various therapeutic targets. For instance, compounds with a 2-(piperidin-1-yl)ethyl moiety have been studied for their potential activity against liver cancer, and derivatives with a 4-(2-aminoethyl)piperidine scaffold have been explored as ligands for the σ1 receptor. researchgate.netnih.gov These studies highlight the potential for discovering novel bioactive compounds through the chemical modification of scaffolds like this compound.

The table below lists some related, but structurally distinct, piperidine-containing ethanamine derivatives that have been documented in chemical literature and databases, illustrating the structural diversity within this class of compounds.

Table 4: Examples of Related Piperidine-Containing Ethanamine Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 2-(1-Ethylpiperidin-4-yl)ethanamine | 720001-91-2 bldpharm.com | C9H20N2 |

| 2-(4-Phenylpiperidin-1-yl)ethanamine | 41914-43-6 chemchart.comalfa-chemistry.com | C13H20N2 |

| 2-(2-Ethylpiperidin-1-yl)ethanamine | 22014-04-6 chemcd.com | C9H20N2 |

| 2-(1,4'-Bipiperidin-1'-yl)ethanamine | Not specified | C12H25N3 scbt.com |

| N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine | 915924-43-5 sigmaaldrich.com | C9H20N2 |

| 1-(2-aminoethyl)piperidin-4-ol | 129999-60-6 chemchart.com | C7H16N2O |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-9-3-6-11(7-4-9)8-5-10/h9H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUURUDXVDZPRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethylpiperidin 1 Yl Ethanamine and Analogues

Reductive Amination Approaches

Reductive amination is a fundamental and widely utilized method in organic synthesis for the formation of amines. This process involves the reaction of a carbonyl compound with an amine to generate an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. The versatility of this reaction makes it a key strategy in the synthesis of a vast array of nitrogen-containing molecules, including the piperidine-ethanamine scaffold.

Direct Reductive Amination Strategies for Piperidine-Ethanamine Scaffolds

The most straightforward synthesis of piperidine-ethanamine scaffolds is achieved through direct reductive amination. This convergent approach typically involves the reaction of a pre-formed piperidine (B6355638) ring with a two-carbon unit containing an amino group or its precursor. One common strategy involves the reaction of 4-ethylpiperidine (B1265683) with an aminoacetaldehyde equivalent, such as 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532). The initial reaction forms an imine intermediate after the removal of the acetal protecting group, which is then reduced to yield the final product.

The success of these direct methods hinges on the careful selection of the reducing agent and reaction conditions to ensure the selective reduction of the imine or iminium ion without affecting other functional groups that may be present in the reacting molecules.

Iterative Reductive Amination for Complex Derivatives

For the creation of more elaborate and functionally diverse derivatives, an iterative reductive amination strategy is often employed. This method allows for the stepwise and controlled introduction of various substituents onto the molecular scaffold. By performing sequential reductive amination reactions, chemists can systematically modify the structure, which is particularly valuable in the context of medicinal chemistry for establishing structure-activity relationships.

For example, a synthesis could commence with a piperidone, which undergoes an initial reductive amination with a primary amine. The resulting secondary amine can then be subjected to a second reductive amination with a different aldehyde or ketone to introduce additional complexity and functionality. This iterative process provides a high degree of flexibility in the design and synthesis of a wide range of analogues.

Catalytic Systems in Reductive Amination

Sodium borohydride (B1222165) (NaBH₄) and its derivatives are among the most commonly used reagents for reductive amination, prized for their mild reaction conditions and ease of use. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly favored reagent because it is a milder reducing agent than sodium cyanoborohydride and facilitates a one-pot reaction without the need for prior formation of the imine. STAB has demonstrated broad applicability for the reductive amination of a wide variety of aldehydes and ketones with both primary and secondary amines. These reactions are typically conducted in aprotic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at ambient temperatures.

Table 1: Common Borohydride Reagents in Reductive Amination

| Reagent | Typical Reaction Conditions | Key Advantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | Readily available, cost-effective |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Room Temperature | Mild, enables one-pot procedures, broad substrate compatibility |

Palladium-catalyzed hydrogenation is another robust and widely employed method for reductive amination. This technique generally utilizes a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the in situ formation of an imine from the starting amine and carbonyl compound, which is then immediately hydrogenated to the desired amine. A key advantage of this method is its high efficiency and the ease of catalyst removal through simple filtration, making it well-suited for large-scale industrial applications.

Table 2: Palladium-Catalyzed Reductive Amination Systems

| Catalyst | Hydrogen Source | Typical Reaction Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol or Ethanol, Room Temperature to 50 °C |

In a push towards more sustainable chemical practices, there has been a significant increase in research focused on developing catalytic systems based on earth-abundant and less toxic metals, such as iron. Iron-catalyzed reductive amination has emerged as a viable and environmentally conscious alternative to methods that rely on precious metals. These reactions typically employ an iron catalyst in conjunction with a silane (B1218182) as the reducing agent. The proposed mechanism involves the formation of an iron-hydride species, which is the active agent in the reduction of the imine intermediate. Although this area of research is still developing, iron-catalyzed reductive amination has shown promise due to its good functional group tolerance and its potential as a more cost-effective and "green" synthetic route.

Table 3: Examples of Iron-Catalyzed Reductive Amination Systems

| Catalyst System | Reducing Agent | Typical Reaction Conditions |

|---|---|---|

| Iron(II) chloride / Bis(diphenylphosphino)ethane (dppe) | Phenylsilane | Tetrahydrofuran (THF), Room Temperature |

Cyclization Reactions in Piperidine Formation

The creation of the piperidine ring through cyclization is a fundamental approach in organic synthesis. nih.gov These reactions can be classified as either intramolecular, where a single molecule folds onto itself to form the ring, or intermolecular, where two or more molecules combine. nih.gov

Intramolecular Cyclization Methods

Intramolecular cyclization is a powerful strategy for piperidine synthesis, where a substrate containing a nitrogen source and a reactive site within the same molecule undergoes ring closure. nih.gov This can result in the formation of a new carbon-nitrogen or carbon-carbon bond to complete the heterocyclic ring. nih.gov

Radical cyclizations offer a mild and effective way to form piperidine rings. One notable method involves the use of a cobalt(II) catalyst to initiate the intramolecular cyclization of linear amino-aldehydes, which has proven effective for producing various piperidines. nih.gov Another approach utilizes triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes, proceeding through a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov

Cobalt-based metalloradical catalysis has also been successfully applied to the radical bicyclization of allyl azidoformates. nih.gov This method constructs fused bicyclic structures containing an aziridine (B145994) and an oxazolidinone ring. nih.gov The reaction is catalyzed by a cobalt(II) complex with a chiral amidoporphyrin ligand, leading to high yields and excellent stereoselectivity. nih.gov

| Catalyst/Initiator | Substrate Type | Product Type | Key Features |

| Cobalt(II) | Linear amino-aldehydes | Piperidines, Pyrrolidones | Good yields, competitive side reactions observed. nih.gov |

| Triethylborane | 1,6-enynes | Polysubstituted alkylidene piperidines | Proceeds via a complex radical cascade. nih.gov |

| Cobalt(II) porphyrin complex | Allyl azidoformates | [3.1.0]-bicyclic aziridines | High yields, high diastereo- and enantioselectivity. nih.gov |

Photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations under mild conditions. nih.govnih.govnih.gov Light-mediated approaches can be used for the highly diastereoselective epimerization of piperidines, converting more readily accessible isomers to their more stable counterparts. nih.govescholarship.org This process involves a photocatalytic cycle and a hydrogen atom transfer (HAT) agent. nih.gov The reaction is applicable to a wide range of di- to tetrasubstituted piperidines. nih.govescholarship.org

Another visible-light-driven method involves the cascade radical cyclization of N-methacryloyl-2-phenylbenzimidazole with α-carbonyl alkyl bromides. nih.gov This process allows for the efficient synthesis of complex polycyclic hydrocarbons. nih.gov

| Method | Substrate Type | Product Type | Key Features |

| Photocatalytic Epimerization | Di- to tetrasubstituted piperidines | More stable piperidine diastereomers | High diastereoselectivity, broad substrate scope. nih.govescholarship.org |

| Cascade Radical Cyclization | N-methacryloyl-2-phenylbenzimidazole and α-carbonyl alkyl bromides | α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Excellent yields, good functional group tolerance. nih.gov |

A metal-free approach for the synthesis of piperidines involves the intramolecular amination of organoboronates. organic-chemistry.org This method allows for the formation of various nitrogen-containing heterocycles, including piperidines, through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org The direct and stereospecific amination of alkylboronic esters can be achieved by treating the organoboron compound with methoxyamine and potassium tert-butoxide. nih.gov This process is notable for its ability to efficiently aminate tertiary boronic esters in a stereospecific manner. nih.gov

| Reagents | Substrate Type | Product Type | Key Features |

| Base | Organoboronates | Azetidines, Pyrrolidines, Piperidines | Metal-free, proceeds via a 1,2-metalate shift. organic-chemistry.org |

| Methoxyamine, Potassium tert-butoxide | Alkylboronic esters | Primary, Secondary, and Tertiary Alkylamines | Stereospecific, efficient for tertiary boronic esters. nih.gov |

Complex piperidine structures can be assembled with high stereocontrol using cascade reactions. One such example is the unexpected cycloisomerization of 1,7-ene-dienes, which provides access to a wide range of trans-divinylpiperidines. nih.gov Another powerful strategy involves a C–H activation–cyclization–reduction cascade to produce highly substituted piperidine derivatives. nih.gov This one-pot process allows for the creation of tetrahydropyridines with multiple substituents in good yields and with very high diastereoselectivity. nih.gov

| Reaction Type | Substrate Type | Product Type | Key Features |

| Cycloisomerization | 1,7-ene-dienes | trans-Divinylpiperidines | Substrate length is critical for reaction outcome. nih.gov |

| C–H Activation–Cyclization–Reduction Cascade | Imines and Alkenes | Hexasubstituted piperidine derivatives | One-pot, high diastereoselectivity. nih.gov |

Intermolecular Cyclization Strategies

Intermolecular cyclizations involve the coming together of two or more separate molecules to form the piperidine ring. nih.gov These methods often involve the formation of two new bonds in a single pot. nih.gov A common approach is the [5+1] annulation, where a five-atom component reacts with a one-atom component. nih.gov For instance, a hydrogen borrowing strategy using an iridium(III) catalyst can achieve the stereoselective synthesis of substituted piperidines through two sequential amination cascades. nih.gov

Another important intermolecular approach is the [3+3] cycloaddition. For example, the piperidine-mediated reaction of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles provides a highly efficient route to functionalized 5H-chromeno[2,3-b]pyridines under mild conditions. acs.org

| Reaction Type | Catalyst/Mediator | Reactants | Product Type | Key Features |

| [5+1] Annulation | Iridium(III) complex | Hydroxyamine intermediate and another component | Substituted piperidines | Stereoselective, forms two new C-N bonds. nih.gov |

| [3+3] Cycloaddition | Piperidine | 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles | 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives | Highly efficient, mild reaction conditions. acs.org |

Dearomatization/Cyclization Approaches (e.g., Gold(I)-catalyzed)

Gold(I)-catalyzed cycloisomerization reactions have emerged as a powerful tool for the synthesis of highly substituted piperidines from acyclic precursors. One notable example is the formal alkyne aza-Prins cyclization, which utilizes the ability of cationic gold(I) complexes to generate iminium ions from mixed N,O-acetals of homopropargylic amines. This approach successfully circumvents long-standing challenges associated with the classical aza-Prins reaction. nih.gov The synthetic utility of this gold(I)-catalyzed reaction has been demonstrated in the synthesis of optically active 2-alkyl-piperidin-4-ones. nih.gov

In a different approach, a chemo-enzymatic method for the asymmetric dearomatization of activated pyridines provides access to stereo-enriched 3- and 3,4-disubstituted piperidines. This strategy involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into piperidines with high stereochemical control. nih.govacs.org The process is initiated by the oxidation of a tetrahydropyridine (B1245486) to a dihydropyridinium intermediate, which is then asymmetrically reduced by an ene-imine reductase. nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceutical compounds. nih.govacs.org

Hydrogenation of Pyridine (B92270) Precursors to Piperidines

The hydrogenation of readily available pyridine precursors represents one of the most direct and atom-economical routes to the piperidine scaffold. This transformation can be achieved using various catalytic systems, each offering distinct advantages in terms of selectivity and functional group tolerance.

The asymmetric hydrogenation of pyridinium (B92312) salts is a highly effective strategy for the synthesis of chiral piperidines. This method often employs iridium or rhodium catalysts bearing chiral ligands. For instance, the rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of various quaternary pyridinium salts under mild conditions. liv.ac.ukresearchgate.net This system can afford either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity, depending on the substitution pattern of the pyridinium ring. liv.ac.ukresearchgate.net The reduction is typically carried out using a formic acid/triethylamine azeotropic mixture as the hydrogen source. liv.ac.ukresearchgate.net

The following table summarizes representative results for the rhodium-catalyzed transfer hydrogenation of pyridinium salts. liv.ac.uk

| Substrate (Pyridinium Salt) | Catalyst System | Product | Yield (%) |

| N-Benzyl-2-methylpyridinium | [CpRhCl2]2 / HCOOH-Et3N | N-Benzyl-2-methylpiperidine | 94 |

| N-Benzyl-3-methylpyridinium | [CpRhCl2]2 / HCOOH-Et3N | N-Benzyl-3-methylpiperidine | 95 |

| N-Benzyl-4-methylpyridinium | [CpRhCl2]2 / HCOOH-Et3N | N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 93 |

| N-Benzyl-2-hydroxymethylpyridinium | [CpRhCl2]2 / HCOOH-Et3N | N-Benzyl-2-hydroxymethylpiperidine | 85 |

Reaction conditions: Substrate, [CpRhCl2]2 (0.5 mol%), HCOOH/Et3N (5:2), 40 °C, 24 h.*

Both rhodium and palladium catalysts are widely used for the hydrogenation of pyridines to piperidines. Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation. organic-chemistry.org The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium (B1175870) formate (B1220265) in the presence of Pd/C, offering a mild and high-yielding procedure that avoids the use of strong acids or harsh reagents. organic-chemistry.org This method is compatible with a range of functional groups, although some, like 4-cyano groups, may also be reduced. organic-chemistry.org

Rhodium catalysts, such as the rhodium complex dimer [Cp*RhCl2]2, are effective for the transfer hydrogenation of pyridinium salts, as detailed in the previous section. liv.ac.ukresearchgate.net

Metal-free catalytic systems for pyridine reduction offer an attractive alternative to transition metal-based catalysts. Borenium-catalyzed reductions have been developed for this purpose, though early methods were often limited to sterically hindered pyridines to prevent catalyst inhibition by the nitrogen atom.

A rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines has been developed, enabling the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. sigmaaldrich.com This one-pot, two-step process involves an initial dearomatization with a boron-containing reagent like pinacol (B44631) borane (B79455) (HBpin), followed by hydrogenation. This method provides a significant advantage over traditional multi-step syntheses for accessing these valuable fluorinated piperidines. sigmaaldrich.com

The concept of "double reduction" in the context of piperidine synthesis can be illustrated by the hydrogenation of pyridinecarbonitriles to piperidylmethylamines. This transformation involves the reduction of both the nitrile group and the pyridine ring. The chemoselectivity of this process can be tuned by adjusting the reaction conditions. For example, using a palladium on carbon (Pd/C) catalyst, the reaction can be directed towards the formation of either the intermediate (aminomethyl)pyridine or the fully saturated (aminomethyl)piperidine by controlling the amount of an acidic additive like sulfuric acid. d-nb.info

Another relevant "double reduction" strategy is the reduction of pyridine N-oxides to piperidines. A mild and efficient method utilizes ammonium formate as the hydrogen source and palladium on carbon as the catalyst. organic-chemistry.org This procedure is notable for its simplicity and high yields under mild conditions, avoiding the need for high pressures or harsh reagents. organic-chemistry.org The reaction is generally compatible with various functional groups, although some functionalities like a 2-chloro substituent may be eliminated and a 4-cyano group can be reduced to an alkylamine. organic-chemistry.org

A specific synthetic route to 4-(2-aminoethyl)piperidine derivatives, which are structural analogues of the target compound, has been reported. researchgate.netnih.gov The key steps in this synthesis include the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by a Wittig reaction to introduce a two-carbon chain. researchgate.netnih.gov Subsequent transformation of the resulting ester into an amino group and removal of protecting groups yields the final aminoethyl-substituted piperidine. researchgate.netnih.gov

The table below outlines a synthetic sequence for a 4-(2-aminoethyl)piperidine derivative. nih.gov

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Tosyl-piperidin-4-one | IBX, NMO, DMSO, 3 d, 30 °C | N-Tosyl-dihydropyridin-4-one | 77 |

| 2 | N-Tosyl-dihydropyridin-4-one, Phenylboronic acid | [Rh(cod)2]BF4, dioxane/H2O | 4-Phenyl-N-tosyl-piperidin-4-one | 34 |

| 3 | 4-Phenyl-N-tosyl-piperidin-4-one | Ph3P=CHCO2Et, toluene, 18 h, reflux | Ethyl 2-(4-phenyl-N-tosyl-piperidin-4-ylidene)acetate | 103 (crude) |

| 4 | Ethyl 2-(4-phenyl-N-tosyl-piperidin-4-ylidene)acetate | H2 (balloon), Pd/C (10%), CH3OH, 20 h, rt | Ethyl 2-(4-phenyl-N-tosyl-piperidin-4-yl)acetate | 81 |

| 5 | Ethyl 2-(4-phenyl-N-tosyl-piperidin-4-yl)acetate | LiAlH4, THF, 2.5 h, rt | 2-(4-Phenyl-N-tosyl-piperidin-4-yl)ethanol | 89 |

Annulation Reactions for Piperidine Ring Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful tool for the synthesis of piperidine derivatives. These reactions can be broadly categorized based on the number of atoms contributed by each reactant to the new ring.

One common approach is the [5+1] annulation , which typically involves the reaction of a five-atom component with a one-atom component to form the six-membered piperidine ring. A notable example is the hydrogen borrowing [5+1] annulation method. nih.gov This strategy utilizes a metal catalyst, such as iridium(III), to facilitate two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov The process begins with an intermolecular amination to form a hydroxyamine intermediate, followed by an intramolecular amination, resulting in the formation of two new C-N bonds and the piperidine ring. nih.gov An advantage of this method is the potential for stereoselectivity, and conducting the reaction in water can prevent the racemization of enantioenriched starting materials, allowing for the synthesis of highly enantiopure C4-substituted piperidines. nih.gov

Another strategy involves [4+2] annulation reactions , which are analogous to the Diels-Alder reaction. In this approach, a four-atom diene component reacts with a two-atom dienophile component. For instance, the thermal ring-opening of anthra[1,2-d] nih.govacs.orgmdpi.comtriazine-4,7,12(3H)-trione can generate an in-situ iminoketene intermediate, which can then undergo a [4+2] cycloaddition with pyridines to construct complex polycyclic systems containing a piperidine-like fused ring. mdpi.com This highlights the versatility of annulation strategies in building diverse N-heterocyclic scaffolds. rsc.org

Gold-catalyzed annulation has also emerged as a method for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers or esters. ajchem-a.com Furthermore, radical-to-polar mechanistic switching allows for divergent intermolecular coupling strategies that can access diverse N-heterocycles, including piperidines, directly from olefins. rsc.org

The table below summarizes key features of different annulation strategies for piperidine synthesis.

| Annulation Strategy | Key Features | Catalyst/Reagents | Stereocontrol |

| [5+1] Annulation (Hydrogen Borrowing) | Sequential oxidation, amination, and reduction cascades. nih.gov | Iridium(III) catalyst. nih.gov | Can be highly stereoselective, especially when using water as a solvent. nih.gov |

| [4+2] Annulation (Diels-Alder type) | In-situ generation of reactive intermediates followed by cycloaddition. mdpi.com | Thermal conditions. mdpi.com | Dependent on the nature of the reactants and reaction conditions. |

| Gold-Catalyzed Annulation | Direct assembly from N-allenamides and alkene-tethered oximes. ajchem-a.com | Gold catalyst. ajchem-a.com | Can be stereoselective. |

| Radical-to-Polar Annulation | Divergent intermolecular coupling of olefins. rsc.org | Various radical initiators and polar reagents. | Dependent on the specific reaction pathway. |

Chemoenzymatic Synthetic Approaches for Piperidine Derivatives

The integration of chemical synthesis with biocatalysis, known as a chemoenzymatic approach, offers a powerful and sustainable strategy for the synthesis of complex molecules like piperidine derivatives. nih.govacs.org These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. nih.gov

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are a crucial class of enzymes for the synthesis of chiral amines. mdpi.comnih.gov They catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, producing a chiral amine with high enantiomeric purity. nih.govmdpi.com This process, known as asymmetric synthesis, can theoretically achieve a 100% yield of the desired enantiomer. mdpi.com

The mechanism of ω-TA-catalyzed transamination follows a ping-pong bi-bi kinetic model, where the enzyme-bound cofactor, pyridoxal-5'-phosphate (PLP), accepts the amino group from the donor to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the acceptor substrate. mdpi.comdiva-portal.org

ω-TAs have been successfully employed in the synthesis of a wide range of pharmaceutical intermediates. mdpi.com For example, they have been used to produce pyridyl alkylamines, which are structurally related to the side chain of some piperidine-containing compounds. mdpi.com The broad substrate scope of these enzymes allows for the amination of linear, cyclic, and aromatic ketones. mdpi.com

There are three main strategies for utilizing ω-TAs in chiral amine synthesis:

Kinetic resolution of a racemic amine mixture, where the enzyme selectively converts one enantiomer, leaving the other enriched. mdpi.com

Asymmetric synthesis from a prochiral ketone. mdpi.com

Deracemization of a racemic amine, which combines the features of both kinetic resolution and asymmetric synthesis using two enzymes with complementary stereoselectivity. mdpi.com

The table below summarizes the different strategies for ω-TA-mediated amine synthesis.

| Synthetic Strategy | Description | Key Advantage |

| Kinetic Resolution | Selective conversion of one enantiomer from a racemic mixture. mdpi.com | Access to the unreacted, enantiomerically enriched amine. |

| Asymmetric Synthesis | Conversion of a prochiral ketone to a single enantiomer of the amine. mdpi.com | Potential for 100% theoretical yield of the desired enantiomer. mdpi.com |

| Deracemization | Complete conversion of a racemic amine to a single enantiomer using two stereocomplementary enzymes. mdpi.com | Overcomes the 50% yield limitation of kinetic resolution. |

Enzymatic kinetic resolution (EKR) is a widely used technique for obtaining enantiopure compounds. nih.gov This method relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. nih.gov For piperidine derivatives, lipases and esterases are commonly employed to catalyze the hydrolysis or acylation of an ester group, leading to the separation of enantiomers. nih.gov For instance, the resolution of racemic 2-piperidineethanol (B17955) has been achieved through the selective acylation of the hydroxyl group using lipases. nih.gov

Desymmetrization is another powerful enzymatic strategy for generating chirality. nih.gov This approach involves the selective transformation of a prochiral or meso compound into a chiral product. nih.gov For example, the desymmetrization of prochiral glutaric acid derivatives through a highly stereoselective cyclocondensation reaction with a chiral amino alcohol can lead to the formation of enantiopure oxazolo[3,2-a]piperidone lactams. nih.gov These lactams can then be converted into polysubstituted piperidines. Similarly, the enzymatic desymmetrization of prochiral cyclohexa-2,5-dienones using an ene-reductase can produce chiral cyclohexenones, which are valuable precursors for piperidine synthesis. rsc.org

A dynamic kinetic resolution (DKR) process can be even more efficient, combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org

The table below provides an overview of enzymatic resolution and desymmetrization strategies.

| Strategy | Description | Enzyme Class Often Used | Key Advantage |

| Enzymatic Kinetic Resolution (EKR) | Selective reaction of one enantiomer in a racemic mixture. nih.gov | Lipases, Esterases. nih.gov | Provides access to both enantiomers (one reacted, one unreacted). |

| Enzymatic Desymmetrization | Selective transformation of a prochiral or meso compound into a chiral product. nih.gov | Various, including hydrolases and oxidoreductases. nih.govrsc.org | Can generate a single enantiomer from an achiral starting material. |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization of the slower-reacting enantiomer. acs.org | Often a combination of an enzyme and a chemical catalyst. | Potential for 100% theoretical yield of the desired enantiomer. |

Stereochemical Control in Synthesis of Piperidine Derivatives

The biological activity of piperidine-containing drugs is often highly dependent on their stereochemistry. Therefore, controlling the spatial arrangement of substituents on the piperidine ring is a critical aspect of their synthesis.

Many synthetic routes to piperidines involve a cyclization step where one or more new stereocenters are formed. Achieving high diastereoselectivity in these reactions is essential for obtaining a single, desired diastereomer.

One approach to control diastereoselectivity is through reductive amination followed by an aza-Michael reaction . acs.org This sequence can furnish N-aryl and N-(heteroaryl)piperidines with predictable diastereoselectivity. The stereochemical outcome of the cyclization can be influenced by the solvent and is often rationalized through computational studies that model the transition state of the stereodetermining protonation step. acs.org Interestingly, the substitution pattern of the starting materials can lead to different diastereomers; for example, cyclization of ketone substrates may favor the cis-disubstituted piperidine, while aldehyde substrates can yield the trans-isomer. acs.org

Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another method that allows for the stereoselective synthesis of densely functionalized piperidines. researchgate.net The diastereoselectivity of this reaction is influenced by the substitution pattern of the starting diene, with the geometry of the remaining olefin playing a key role in determining the cis-stereoselectivity. researchgate.net

Intramolecular reductive cyclization of a monoxime of a 1,5-diketone can also lead to the diastereoselective preparation of polysubstituted N-hydroxypiperidines. ajchem-a.com Furthermore, a C–H activation–cyclization–reduction cascade has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereomeric purity. nih.gov

The table below highlights different methods for achieving diastereoselectivity in piperidine synthesis.

| Cyclization Method | Key Features | Stereochemical Outcome |

| Reductive Amination/Aza-Michael Reaction | Solvent-dependent stereoselectivity. acs.org | Can be tuned to produce either cis or trans diastereomers depending on the substrate. acs.org |

| Visible-Light-Driven Radical Silylative Cyclization | Atom-economical and stereoselective. researchgate.net | Often results in cis-stereoselectivity. researchgate.net |

| Intramolecular Reductive Cyclization of Monoximes | Forms polysubstituted N-hydroxypiperidines. ajchem-a.com | Can produce a single diastereomer as a racemate. ajchem-a.com |

| C–H Activation–Cyclization–Reduction Cascade | One-pot procedure for highly substituted tetrahydropyridines. nih.gov | High diastereomeric purity. nih.gov |

The synthesis of a single enantiomer of a chiral piperidine derivative is a major goal in pharmaceutical chemistry. Several enantioselective methods have been developed to achieve this.

Chemoenzymatic dearomatization of activated pyridines represents a versatile and highly efficient approach to stereo-enriched piperidines. nih.govacs.org This method combines chemical synthesis with a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org

Asymmetric cyclization reactions catalyzed by chiral catalysts are another powerful tool. For example, an enantioselective intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals can be used to synthesize functionalized chiral piperidines. umich.edu In some cases, an in-situ enantioenrichment of the product can occur through the acetalization of the minor enantiomer, leading to even higher enantioselectivities. umich.edu

The dialkylation of chiral lactam enolates is a well-established method for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. acs.org The stereochemical outcome of the dialkylation can be controlled by the choice of the starting lactam's configuration and the order of introduction of the substituents. acs.org

Asymmetric copper-catalyzed cyclizative aminoboration of aminoalkenes provides a regiospecific and enantioselective route to 2,3-cis-disubstituted piperidines. researchgate.net The use of a chiral ligand on the copper catalyst is crucial for controlling the enantioselectivity, and noncovalent interactions between the substrate and the catalyst play a significant role. researchgate.net

The table below summarizes various enantioselective methods for piperidine synthesis.

| Enantioselective Method | Key Features | Catalyst/Reagent |

| Chemoenzymatic Dearomatization | Combines chemical synthesis with a biocatalytic cascade. nih.govacs.org | Amine oxidase/ene imine reductase. nih.govacs.org |

| Asymmetric Intramolecular Cyclization | Catalyzed by a chiral Brønsted acid. umich.edu | Chiral phosphoric acid. umich.edu |

| Enolate Dialkylation of Chiral Lactams | Sequential introduction of substituents onto a chiral scaffold. acs.org | Chiral oxazolopiperidone lactams. acs.org |

| Asymmetric Copper-Catalyzed Aminoboration | Regio- and enantioselective cyclization of aminoalkenes. researchgate.net | Copper catalyst with a chiral ligand. researchgate.net |

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a well-studied area of organic synthesis, with multiple mechanistic pathways available to chemists. These routes allow for the creation of a wide array of substituted piperidines with controlled stereochemistry.

The stereochemical configuration of substituents on the piperidine ring is crucial for its biological and chemical properties. Isomerization processes, particularly the conversion between cis and trans diastereomers, are therefore of significant interest. The relative stability of isomers often dictates the outcome of a reaction, with the thermodynamically more stable product typically featuring bulky substituents in equatorial positions to minimize steric strain like 1,3-diaxial interactions. escholarship.orgwhiterose.ac.uk

Recent methodologies have enabled the highly diastereoselective epimerization of less stable piperidine isomers into their more stable counterparts. nih.gov One such approach uses a combination of photocatalysis and hydrogen atom transfer (HAT) to achieve this transformation. escholarship.org This process is effective for a wide range of di- to tetrasubstituted piperidines. escholarship.orgnih.gov The mechanism is believed to proceed through an α-amino radical intermediate, which allows for the inversion of the stereocenter. nih.gov Studies have shown that the observed diastereomeric ratios after epimerization are generally in good agreement with the calculated relative stabilities of the isomers. nih.gov For instance, piperidines with various substituents, including aryl, alkyl, and ester groups, have been successfully epimerized to yield the thermodynamically favored isomer with high diastereoselectivity. nih.gov

Radical cascade reactions offer a powerful and efficient method for constructing complex polycyclic and polysubstituted piperidine structures from linear precursors in a single step. nih.govrsc.org These cascades involve the generation of a radical species which then undergoes a sequence of intramolecular cyclization events. nih.gov

One common strategy involves the radical cyclization of 1,6-enynes. nih.gov In a process developed by Kamimura et al., triethylborane (B153662) acts as a radical initiator, triggering a complex cascade that includes two successive cyclizations (5-exo-dig and 3-exo-trig) and a cyclopropane (B1198618) ring cleavage to form the six-membered piperidine ring. nih.gov Another approach involves the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which ultimately lactamizes to yield a piperidinone. nih.gov These radical-based methods are highly valuable for their ability to create multiple stereogenic centers with a high degree of control. nih.gov More recently, organic photoredox catalysis has been employed to generate aryl radicals from aryl halide precursors, which then undergo regioselective cyclization to form complex spirocyclic piperidines under mild conditions. nih.gov

The choice of reagents and catalysts is paramount in directing the outcome of piperidine synthesis, influencing yield, regioselectivity, and stereoselectivity.

Catalytic Hydrogenation: The most traditional and industrially significant method for producing piperidine is the catalytic hydrogenation of pyridine (B92270). wikipedia.org This reaction is typically performed using transition metal catalysts. nih.gov

| Catalyst | Conditions/Notes | Reference(s) |

| Nickel | Often used at high temperatures (170-200°C) for the hydrogenation of pyridine. | dtic.mil |

| Rhodium (Rh) | 10% Rh/C can catalyze the complete hydrogenation of pyridine rings in water at 80°C and 5 atm of H₂. organic-chemistry.org Rhodium catalysts have also been effective for synthesizing 3-substituted piperidines. nih.gov | |

| Palladium (Pd) | Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) can be used for the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org Palladium(II) catalysts are also used for the cyclization of bromodienes. dtic.mil | |

| Ruthenium (Ru) | Effective for cyclizing δ-ketonitriles and in transfer hydrogenation protocols using borane-ammonia as the hydrogen source. dtic.milorganic-chemistry.org | |

| Iridium (Ir) | Cp*Ir complexes catalyze the N-heterocyclization of primary amines with diols to form cyclic amines, including piperidines. organic-chemistry.org |

Modern Catalytic Methods: Beyond hydrogenation, a variety of advanced catalytic systems have been developed.

Phosphine-Catalyzed Annulation: Tertiary phosphines, such as PBu₃, catalyze the [4+2] annulation of imines with allenes to furnish functionalized piperidines. Chiral phosphine (B1218219) catalysts have been developed to make this process enantioselective. acs.org

Copper-Catalyzed C–H Amination: Copper complexes can catalyze the intramolecular C–H amination of N-fluoride amides to synthesize piperidines. Mechanistic studies suggest the reaction proceeds through a copper(II) intermediate. acs.org

Gold-Catalyzed Cyclization: Gold(I) complexes are known to catalyze the oxidative amination of unactivated alkenes, leading to substituted piperidines. nih.gov

Zinc(II)-Mediated Amidine Formation: Zinc(II) compounds can catalyze the nucleophilic addition of secondary cyclic amines, like piperidine derivatives, to nitriles to form amidines. rsc.org

A recent innovative, two-step process combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling, simplifying the synthesis of complex piperidines and reducing the need for precious metal catalysts like palladium. news-medical.net

Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.orglibretexts.org While not a direct method for ring formation, it is used to create functionalized precursors for cyclization. The reaction is most often catalyzed by transition metal complexes, particularly those containing platinum. wikipedia.orgmdpi.com

The most widely accepted mechanism is the Chalk-Harrod mechanism . wikipedia.orgmdpi.com It involves the following key steps:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent metal catalyst (e.g., Pt(0)), forming a metal-hydride-silyl complex. libretexts.orgmdpi.com

Coordination: The alkene substrate coordinates to the metal center. mdpi.com

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step typically proceeds in an anti-Markovnikov fashion, where the hydrogen attaches to the more substituted carbon. wikipedia.orgmdpi.com

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the alkylsilane product and regenerate the active catalyst. libretexts.orgmdpi.com

Variations to this mechanism exist, such as insertion of the alkene into the metal-silyl bond. wikipedia.org The choice of catalyst and ligands can influence the regio- and stereoselectivity of the addition. libretexts.org

General Reaction Types of 2-(4-Ethylpiperidin-1-yl)ethanamine Analogues

The reactivity of the piperidine ring can be explored by studying the reactions of its analogues. Oxidation reactions, in particular, reveal how the substitution pattern influences the reaction pathway.

Studies on the oxidation of 2-substituted piperidines, which serve as structural analogues for this compound, demonstrate a clear dependence of the product on the nature of the substituent at the 2-position. researchgate.net Mercury(II)-ethylenediaminetetraacetic acid (Hg(II)-EDTA) is a common reagent for such dehydrogenation reactions.

When the substituent at the 2-position is a pyridyl or phenyl ring directly attached to the piperidine (e.g., N-Methylanabasin), oxidation preferentially leads to the formation of a lactam. researchgate.net This outcome indicates that dehydrogenation occurs to form a secondary carbenium-iminium ion, which is then hydroxylated and further oxidized. researchgate.net

Conversely, when a methylene (B1212753) bridge is introduced between the piperidine ring and an aromatic substituent (e.g., in N-Methyl-2-(phenylmethyl)piperidine), the direction of the reaction is reversed. Oxidation leads to the formation of an iminium salt via a tertiary carbenium-iminium ion. researchgate.net In some cases, such as with N-Methyl-2-phenylpiperidine, the reaction can result in complete polymerization. researchgate.net

The following table summarizes the oxidation outcomes for different piperidine analogues.

| Reactant | Oxidizing Agent | Outcome | Reference |

| N-Methylanabasin | Hg(II)-EDTA | Lactam formation (19) | researchgate.net |

| N-Methyl-2-phenylpiperidine | Hg(II)-EDTA | Complete polymerization | researchgate.net |

| N-Methyl-2-(phenylmethyl)pyrrolidine | Hg(II)-EDTA | Iminium salt formation | researchgate.net |

This shows that the electronic nature and steric hindrance of the substituent at the 2-position are critical in determining the regioselectivity of the oxidation.

Reduction Reactions

While the piperidine ring of this compound is already a saturated heterocycle, the primary amine of the ethanamine side chain can, in principle, be involved in further reductive processes. However, direct reduction of a primary amine is not a common transformation. Instead, the primary amine can be converted to other functional groups that are susceptible to reduction. For instance, the primary amine could be oxidized to a nitro group, which can then be reduced back to the amine or to an intermediate hydroxylamine.

More relevant are the reduction reactions that could be employed in the synthesis of this compound itself. A common synthetic route to such compounds involves the catalytic hydrogenation of a corresponding pyridine derivative. For example, the reduction of a hypothetical precursor like 2-(4-ethylpyridin-1-yl)ethanamine could be achieved using various catalytic systems.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Product |

| Pd/C | H₂ | Ethanol | 25-80 | 1-50 | This compound |

| PtO₂ (Adams' catalyst) | H₂ | Acetic Acid | 25-50 | 1-4 | This compound |

| Raney Nickel | H₂ | Ethanol | 50-100 | 50-100 | This compound |

| Sodium borohydride (B1222165)/Lewis Acid | NaBH₄/CoCl₂ | Methanol | 0-25 | Atmospheric | This compound |

This table presents typical conditions for the reduction of a hypothetical pyridine precursor to this compound, based on general knowledge of pyridine reduction.

Nucleophilic Substitution Reactions on the Piperidine Ring

The piperidine ring in this compound is a saturated, non-aromatic system. Therefore, it does not undergo typical nucleophilic aromatic substitution reactions. Nucleophilic substitution on the carbon atoms of the piperidine ring is generally difficult due to the high pKa of the leaving groups (hydride ions).

However, ring-opening reactions can occur under specific conditions, particularly if the nitrogen atom is quaternized to create a better leaving group. Treatment with strong nucleophiles in the presence of an activating agent could potentially lead to the cleavage of the piperidine ring. For instance, the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, could lead to the opening of the piperidine ring to form a cyanamide (B42294) derivative.

Another possibility for substitution involves the deprotonation of a carbon alpha to the nitrogen, followed by reaction with an electrophile. However, this typically requires the presence of an activating group on the ring, which is absent in this compound.

It is important to note that direct nucleophilic substitution on the unsubstituted carbons of the piperidine ring is not a feasible reaction pathway under normal laboratory conditions.

Functional Group Interconversions on the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile functional group that can undergo a wide range of chemical transformations. These interconversions allow for the synthesis of a variety of derivatives with different physicochemical and biological properties.

Acylation: The primary amine can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of amides. libretexts.orgchemguide.co.uk

| Acylating Agent | Base (if required) | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-(2-(4-Ethylpiperidin-1-yl)ethyl)acetamide |

| Acetic anhydride | Pyridine | Tetrahydrofuran | N-(2-(4-Ethylpiperidin-1-yl)ethyl)acetamide |

| Benzoic acid/DCC | - | Dichloromethane | N-(2-(4-Ethylpiperidin-1-yl)ethyl)benzamide |

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. However, direct alkylation with alkyl halides often leads to over-alkylation, resulting in a mixture of products. masterorganicchemistry.com A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ.

| Aldehyde/Ketone | Reducing Agent | Solvent | Product |

| Formaldehyde | Sodium triacetoxyborohydride (B8407120) | 1,2-Dichloroethane (B1671644) | N,N-Dimethyl-2-(4-ethylpiperidin-1-yl)ethanamine |

| Acetone | Sodium cyanoborohydride | Methanol | N-Isopropyl-2-(4-ethylpiperidin-1-yl)ethanamine |

| Benzaldehyde | H₂/Pd-C | Ethanol | N-Benzyl-2-(4-ethylpiperidin-1-yl)ethanamine |

Oxidation: The primary amine can be oxidized to various functional groups depending on the oxidizing agent used. For example, oxidation can yield nitriles or oximes. nih.govbohrium.comelsevierpure.comresearchgate.net

| Oxidizing Agent | Solvent | Product |

| Iodosobenzene diacetate (IBD) | Dichloromethane | 2-(4-Ethylpiperidin-1-yl)acetonitrile |

| (diacetoxyiodo)benzene | Dichloromethane | 2-(4-Ethylpiperidin-1-yl)acetonitrile |

| Hydrogen peroxide/Tungstate catalyst | Water | 2-(4-Ethylpiperidin-1-yl)acetaldehyde oxime |

Conversion to Azide (B81097): The primary amine can be converted to an azide through diazotization followed by substitution with an azide salt. A more direct method involves the use of a diazo-transfer reagent. researchgate.netresearchgate.net

| Reagent | Conditions | Product |

| Triflyl azide (TfN₃) | CuSO₄ (cat.), CH₂Cl₂ | 1-(2-Azidoethyl)-4-ethylpiperidine |

| Sodium nitrite, HCl, then Sodium azide | 0 °C | 1-(2-Azidoethyl)-4-ethylpiperidine |

Derivatization Strategies and Scaffold Modification

Introduction of Diverse Functional Groups on the Piperidine (B6355638) Ring

The functionalization of the piperidine ring of 2-(4-Ethylpiperidin-1-yl)ethanamine can be approached through various synthetic methodologies, primarily focusing on C-H activation or the derivatization of precursor molecules. While direct functionalization of the 4-ethylpiperidine (B1265683) ring is challenging, analogous reactions on similar piperidine scaffolds provide insights into potential synthetic routes.

Rhodium-catalyzed C-H insertion reactions represent a powerful tool for the site-selective functionalization of piperidines. nih.gov By selecting appropriate catalysts and protecting groups on the piperidine nitrogen, it is possible to direct the introduction of new functional groups to specific positions on the ring. nih.gov For instance, the use of different rhodium catalysts can achieve selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov This strategy could theoretically be applied to a suitably protected precursor of this compound to introduce substituents such as aryl or ester groups.

Another approach involves the multi-component synthesis of highly functionalized piperidines. researchgate.net These reactions, often catalyzed by ionic liquids or other catalysts, can assemble the piperidine ring from simpler starting materials, incorporating desired functional groups in the process. researchgate.net While this method does not directly derivatize the pre-formed this compound, it offers a pathway to analogs with diverse substituents on the piperidine core.

The following table summarizes potential derivatization strategies for the piperidine ring based on analogous systems:

| Derivatization Strategy | Position of Functionalization | Potential Functional Groups | Reference |

| Rhodium-catalyzed C-H Insertion | C2, C3, C4 | Aryl, Ester | nih.gov |

| Multi-component Synthesis | Various | Aryl, Alkyl, Keto | researchgate.net |

Modification of the Ethanamine Moiety

The ethanamine side chain of this compound provides a readily accessible point for modification, primarily through reactions of the primary amine. Common derivatization strategies include N-alkylation and N-acylation, which can significantly alter the compound's physicochemical properties.

N-Alkylation: The primary amine of the ethanamine moiety can be alkylated to introduce secondary or tertiary amines. Reductive amination is a common method to achieve this, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This approach has been used in the synthesis of related piperazine-based compounds. nih.gov

N-Acylation: The primary amine can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. This modification is a standard procedure in organic synthesis and can be used to introduce a wide range of functional groups. For example, the reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

The table below illustrates potential modifications of the ethanamine moiety:

| Modification | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| N-Acylation | Acid Chloride/Anhydride | Amide |

Conjugation Strategies for Building Complex Architectures (e.g., with piperazine (B1678402) rings)

To construct more complex molecules, this compound can be conjugated with other heterocyclic scaffolds, such as piperazine rings. These strategies often involve the formation of new carbon-nitrogen or carbon-carbon bonds, leading to molecules with extended structures and potentially novel biological activities.

One common strategy involves the reaction of the primary amine of the ethanamine side chain with a suitable electrophile on the piperazine ring or a linker that is subsequently attached to piperazine. For instance, a chloroacetylated piperazine derivative can react with the amine to form a new amide linkage, connecting the two heterocyclic systems. nih.gov This approach has been utilized in the synthesis of complex quinazolinone-piperazine conjugates. nih.gov

Alternatively, the piperidine nitrogen of a precursor to this compound could be used as a nucleophile to react with an electrophilic piperazine derivative. The synthesis of complex imidazolyl-piperidine compounds has been achieved through such coupling strategies. researchgate.net

The following table outlines potential conjugation strategies:

| Conjugation Strategy | Key Reaction | Resulting Linkage | Example Application | Reference |

| Amide Bond Formation | Acylation of the ethanamine with a piperazine-containing carboxylic acid or acid chloride | Amide | Synthesis of quinazolinone-piperazine conjugates | nih.gov |

| Nucleophilic Substitution | Reaction of the ethanamine with a piperazine bearing a leaving group | Amine | Building complex polyamine structures | broadpharm.com |

| Reductive Amination | Reaction of the ethanamine with a piperazine-containing aldehyde or ketone | Amine | Formation of extended polyamine chains | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide deep insights into the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed. chemjournal.kzosi.lvjksus.org

For 2-(4-Ethylpiperidin-1-yl)ethanamine, these calculations can determine a variety of properties:

Electron Distribution and Partial Charges: Mapping the electron density reveals the distribution of charge across the molecule. This helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The nitrogen and hydrogen atoms of the primary amine group and the nitrogen of the piperidine (B6355638) ring are expected to be key sites for interaction.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. chemjournal.kz

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). For this molecule, negative potential would be concentrated around the nitrogen atoms.

Table 2: Predicted Quantum Chemical Descriptors for this compound (Note: These are qualitative predictions. Actual values require specific calculations.)

| Descriptor | Predicted Characteristic | Implication for Reactivity |

| HOMO Location | Primarily localized on the nitrogen lone pairs, especially the primary amine. | Site of electron donation in reactions with electrophiles. |

| LUMO Location | Distributed over the C-H and C-N antibonding orbitals. | Site of electron acceptance in reactions with nucleophiles. |

| HOMO-LUMO Gap | Expected to be relatively large. | Indicates good kinetic stability. |

| MEP Negative Regions | Concentrated around the two nitrogen atoms. | Preferred sites for protonation and hydrogen bonding. |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of entire chemical reactions, providing a dynamic view of how reactants are converted into products. This involves mapping the potential energy surface (PES) of the reaction.

For a reaction involving this compound, such as its alkylation or acylation at one of the nitrogen atoms, computational methods can be used to:

Identify Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. It represents the energy barrier that must be overcome for the reaction to occur. Sophisticated algorithms are used to find this saddle point on the PES.

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

For example, a simulation could compare the energy barriers for a reaction at the primary amine versus the tertiary piperidine nitrogen, predicting which site is kinetically favored. Theoretical studies on the reactions of similar amines, like ethylamine, show that H-abstraction pathways are often the most favorable. researchgate.net

Prediction of Interactions in Chemical Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like this compound might bind to a larger receptor, such as a protein, or how it behaves in a solution. nih.govrsc.orgnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. A scoring function is used to estimate the binding affinity. For this compound, docking studies could predict its binding mode within an enzyme's active site, identifying key interactions like hydrogen bonds between the amine groups and amino acid residues, or hydrophobic interactions involving the ethyl and piperidine groups. researchgate.net

Molecular Dynamics (MD) Simulation: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound in a solvent like water would reveal its dynamic behavior, hydration shell structure, and conformational flexibility in a condensed phase. ulisboa.pt This provides a more realistic view of the molecule's behavior than static, gas-phase models.

Solvent System Optimization via Computational Modeling

The choice of solvent can significantly influence reaction rates and outcomes. Computational modeling can help in understanding and predicting these solvent effects, aiding in the optimization of reaction conditions.

The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a specific dielectric constant. By performing quantum chemical calculations with a PCM, it's possible to determine how the solvent stabilizes or destabilizes reactants, transition states, and products.

For this compound, which has polar amine groups, polar protic solvents (like water or ethanol) would be expected to strongly solvate the molecule through hydrogen bonding. Computational models could quantify this stabilization. By calculating the activation energy of a proposed reaction in different virtual solvents, a chemist could computationally screen for the optimal solvent system to maximize reaction yield or selectivity before performing laboratory experiments.

Application of 2 4 Ethylpiperidin 1 Yl Ethanamine As a Synthetic Scaffold

Building Block for Complex Organic Molecules

The utility of 2-(4-Ethylpiperidin-1-yl)ethanamine as a building block stems from its distinct functional groups, which can be selectively manipulated to build larger, more complex organic molecules. cancerquest.org The primary amine group (-NH2) serves as a key reactive handle for a multitude of chemical transformations. It readily participates in reactions such as acylation, alkylation, sulfonylation, and reductive amination. This allows for the covalent attachment of a wide array of other molecular fragments, from simple alkyl or aryl groups to more elaborate carboxylic acids or sulfonyl chlorides.

In drug design, the introduction of the this compound fragment can be a strategic move to explore new chemical space. For instance, by coupling this building block with various carboxylic acids, a library of amides can be generated. Each member of this library would share the common ethylpiperidine core but differ in the substituent attached to the amide nitrogen, allowing for a systematic investigation of structure-activity relationships (SAR).

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. The structure of this compound, possessing two nitrogen atoms at a 1,4-relationship within the piperidine (B6355638) ring and the side chain, makes it a potential precursor for the synthesis of various heterocyclic systems. bldpharm.com While specific literature examples for this exact molecule are scarce, analogous diamines are widely used in the construction of nitrogen-containing rings.

For example, the primary amine and the tertiary ring nitrogen could potentially participate in cyclization reactions with appropriate dielectrophiles to form novel bicyclic or bridged heterocyclic systems. The synthesis of certain substituted pyrazines or other diazacycles could theoretically be explored starting from this scaffold. The development of new synthetic routes to novel heterocyclic cores is a constant endeavor in organic chemistry, and building blocks like this compound offer a starting point for such explorations. mdpi.com The synthesis of complex imidazole (B134444) derivatives has been demonstrated using similar piperidine-containing diamine scaffolds, highlighting the potential of this class of compounds in heterocyclic synthesis. researchgate.net

Scaffold for Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of hit identification and lead optimization. enamine.net The scaffold of this compound is exceptionally well-suited for this purpose. Its primary amine provides a convenient attachment point for diversification. By employing combinatorial chemistry or parallel synthesis techniques, a large number of derivatives can be rapidly synthesized.

For example, a diverse library could be constructed by reacting this compound with a collection of commercially available carboxylic acids, sulfonyl chlorides, or isocyanates. This would yield libraries of amides, sulfonamides, and ureas, respectively. Each of these libraries would be based on the common this compound scaffold, but the peripheral chemical groups would vary widely, leading to a diverse set of compounds for biological screening.

The table below illustrates a hypothetical chemical library that could be generated from this scaffold.

| Reactant Type | General Reactant Structure | Resulting Functional Group | Potential Property Modulation |

| Carboxylic Acid | R-COOH | Amide | Introduction of various lipophilic or polar groups (R) to probe binding pockets. |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide | Alteration of electronic properties and hydrogen bonding capabilities. |

| Isocyanate | R-NCO | Urea | Creation of rigid linkers with distinct hydrogen bonding patterns. |

| Aldehyde/Ketone | R-CHO / R₂C=O | Secondary Amine (via reductive amination) | Introduction of new chiral centers and modification of basicity. |

This systematic approach allows for the efficient exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities, such as inhibitors for specific enzymes or ligands for receptors. The physical and chemical properties of the resulting compounds, such as solubility, lipophilicity (logP), and pKa, would be modulated by the nature of the "R" group, providing a rich dataset for quantitative structure-activity relationship (QSAR) studies.

Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 2-(4-Ethylpiperidin-1-yl)ethanamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, often in conjunction with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a successful HPLC method for this compound involves the careful selection of a column, mobile phase, and detector.

A common approach for the analysis of amines by HPLC is reversed-phase chromatography. nih.govpensoft.net In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. ekb.egsigmaaldrich.com The mobile phase typically consists of a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egsigmaaldrich.com The pH of the mobile phase is a critical parameter that influences the retention and peak shape of basic compounds like this compound. Adjusting the pH with additives like formic acid or using a buffer can improve chromatographic performance. ekb.egnih.gov

For enhanced sensitivity, especially at low concentrations, derivatization of the amine with a fluorescent tag can be performed prior to HPLC analysis. mdpi.com Reagents like 7-fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt (SBD-F) react with primary and secondary amines to form highly fluorescent derivatives, which can be detected with great sensitivity by a fluorescence detector (FLD). nih.govmdpi.com

Method validation is a critical step to ensure the reliability of the developed HPLC method. nih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. ekb.egimpactfactor.org

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water. nih.gov |

| Flow Rate | 1.0 mL/min. ekb.eg |

| Injection Volume | 5-20 µL |

| Column Temperature | 30-40 °C |

| Detector | UV at 210-220 nm or Fluorescence Detector (with derivatization) |

Gas Chromatography (GC) Considerations

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While direct analysis of amines by GC can sometimes be challenging due to their polarity and potential for peak tailing, appropriate method development can overcome these issues. The use of a suitable capillary column with a polar stationary phase is often recommended for amine analysis.

In some cases, derivatization may be employed to improve the chromatographic properties of the amine, making it more volatile and less prone to adsorption on the column. However, direct analysis without derivatization is also possible and can be advantageous in terms of simplifying sample preparation. nih.gov The choice of injection port temperature is crucial to prevent thermal degradation of the analyte. nih.gov

Table 2: General GC Parameters for Amine Analysis

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Hydrogen. researchgate.net |

| Injection Mode | Split or splitless |

| Injector Temperature | 250-280 °C. nih.govresearchgate.net |

| Oven Temperature Program | Ramped from a low initial temperature to a final high temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides detailed structural information about the separated compounds. nih.gov As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. nih.govresearchgate.net Shorter analytical columns can sometimes be used to reduce the analysis time and minimize the thermal degradation of labile compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the quantification of trace levels of compounds in complex matrices. rug.nl The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte with minimal interference from the matrix. ekb.egnih.gov This technique involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) of this compound and then monitoring one or more of its characteristic product ions. nih.gov This high degree of specificity makes LC-MS/MS particularly suitable for bioanalytical applications. rug.nl

Spectroscopic Characterization Methods for Structural Elucidation of Reaction Products

Following a chemical reaction, it is essential to confirm the structure of the resulting products. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H NMR and ¹³C NMR are routinely used for structural elucidation.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. docbrown.info The chemical shift (δ) of a proton is influenced by the electron density around it. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of atoms. docbrown.info For this compound, one would expect to see distinct signals for the ethyl group protons, the piperidine (B6355638) ring protons, and the ethanamine chain protons. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms provide clues about their functional groups.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.0-1.2 (triplet) | ~12-15 |

| Ethyl CH₂ | ~2.3-2.5 (quartet) | ~52-55 |

| Piperidine CH (position 4) | ~1.3-1.5 (multiplet) | ~35-38 |

| Piperidine CH₂ (positions 3, 5) | ~1.6-1.8 (multiplet) | ~31-34 |

| Piperidine CH₂ (positions 2, 6) | ~1.9-2.1 (multiplet) & ~2.8-3.0 (multiplet) | ~53-56 |

| Ethanamine CH₂ (adjacent to piperidine) | ~2.4-2.6 (triplet) | ~60-63 |

| Ethanamine CH₂ (adjacent to NH₂) | ~2.7-2.9 (triplet) | ~40-43 |

| Amine NH₂ | Variable (broad singlet) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)